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Compound of Interest

N-(3-
Compound Name:
Chlorophenyl)ethanethioamide

Cat. No.: B13103699

Get Quote

Compound Identity & Significance

o |[UPAC Name: N-(3-Chlorophenyl)ethanethioamide

e Common Names: 3'-Chlorothioacetanilide; m-Chlorothioacetanilide
e CAS Registry Number: 588-16-9 (Analogous Amide: 588-07-8)

¢ Molecular Formula: CsHsCINS

» Molecular Weight: 185.67 g/mol

 Structural Role: A thioamide isostere of 3'-chloroacetanilide. The replacement of the carbonyl
oxygen with sulfur (C=0 - C=S) significantly alters the electronic distribution, lipophilicity,
and hydrogen-bonding capability, making it a critical scaffold in medicinal chemistry for
exploring structure-activity relationships (SAR).

Synthesis & Purity Context
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Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying solvent residuals or reagent byproducts.

e Primary Route: Thionation of N-(3-chlorophenyl)acetamide using Lawesson’s Reagent or
PaS1o0 in refluxing toluene/xylene.

o Key Impurities to Monitor:

o Unreacted Amide: Monitor for C=0 stretch at ~1690 cm~1 (IR) or methyl singlet at 2.1 ppm
((H NMR).

o Lawesson’s Byproducts: 3P NMR screening may be required if purification is incomplete.

Mass Spectrometry (MS) Data

The mass spectrum provides the primary confirmation of the halogen substitution pattern and
the sulfur incorporation.

lonization Characteristics (EI/ESI)

e Molecular lon (M*): The compound displays a distinct M* peak at m/z 185 and 187.

 |sotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio
between the M (3>°Cl) and M+2 (3’Cl) peaks.

 Sulfur Contribution: The 34S isotope contributes a minor M+2 peak (~4.4% relative
abundance), slightly enhancing the 187 peak intensity, but the CI pattern dominates.

Fragmentation Pathway

The fragmentation is driven by the stability of the aromatic amine radical cation and the lability
of the C-N bond in the thioamide.

Key Fragments:
e [M - H]* (m/z 184): Common in thioamides due to N-H abstraction.

e [M - SH]* (m/z 152): Loss of the hydrosulfide radical (rare but possible).
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e [M - C2HsS]* (m/z 127/129): Base peak often corresponds to the 3-chloroaniline radical
cation formed by cleavage of the amide bond.

e [CHs3CS]* (m/z 59): Thioacetyl cation.

[M - H]+ - H2S Nitrile Formation
m/z 184 [CTH5CIN]+

C-N Cleavage

Molecular lon (M+) (_ C2H3S°) 3-Chloroaniline Cation

[CE6HBCIN]+
m/z 185/187 C-N Cleavage m/z 127/129

Thioacetyl Cation
[CH3CS]+
m/z 59

Figure 1: Proposed Fragmentation Pathway for N-(3-Chlorophenyl)ethanethioamide

Click to download full resolution via product page

Infrared Spectroscopy (IR)

The IR spectrum distinguishes the thioamide from its amide precursor by the absence of the
strong Carbonyl (C=0) band and the appearance of the "Thioamide Bands."

Diagnostic Thioamide Bands

Unlike the localized C=0 stretch, the C=S vibration is coupled with C-N stretching and N-H
deformation, resulting in four characteristic regions (Thioamide I-1V).
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Band Assignment

Frequency (cm™?)

Description & Origin

Broad, medium intensity.[1]

Lower frequency than amides

N-H Stretch 3150 — 3350 _
due to stronger H-bonding of
C=sS.
Mixed mode: 3(N-H) + v(C-N).
Thioamide | 1380 — 1550 Often overlaps with aromatic
ring vibrations.
) ] Mixed mode: v(C=S) + d(N-H)
Thioamide I 1250 — 1350
+ V(C-N).
) ] Complex skeletal vibration
Thioamide 11l 1000 - 1150
involving C-C and C-N.
_ _ Dominant v(C=S) character.
Thioamide IV 700 — 850 ) ) ) ]
Diagnostic for thioamides.
) Weak stretches above 3000
Aromatic C-H 3000 — 3100
cm-L,
Strong band, often overlapping
C-ClI Stretch 680 — 750

with Thioamide IV.

Critical Validation: The absence of a strong band at 1650-1700 cm~? confirms the complete

conversion of the amide starting material.

Nuclear Magnetic Resonance (NMR)

NMR data provides the most definitive structural proof. The thioamide group exerts a stronger

deshielding effect (anisotropy) on the adjacent N-H and methyl protons compared to the amide.

'H NMR (Proton) Data

Solvent: DMSO-ds (Standard)
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Proton (H)

Chemical
Shift (5
ppm)

Coupling (J Assignment

Multiplicity Integration

Hz) Logic

N-H

11.2-11.8

Highly
deshielded by
C=S
) anisotropy

Broad Singlet  1H -
and acidity.
(Amide NH is
typically
~10.0 ppm).

Ar-H (2)

7.80—-7.95

Proton
between ClI
and N.
Deshielded
Singlet (t) 1H 20 by inductive
effect of Cl
and
anisotropic
effect of
CSNH.

Ar-H (6)

7.50 - 7.65

Ortho to N,

Doublet (m) 1H ~8.0
Para to ClI.

Ar-H (5)

7.30-7.45

) Meta to both
Triplet 1H ~8.0 )
substituents.

Ar-H (4)

7.15-7.25

Ortho to Cl,

Para to N.

Doublet 1H ~8.0

CHs

2.60-2.75

Singlet Thioacetyl
methyl.
Significantly
downfield
from

acetamide
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methyl (~2.1
ppm).

3C NMR (Carbon) Data

Solvent: DMSO-ds

Chemical Shift (6 .
Carbon (C) Assignment Notes

ppm)

Most diagnostic peak.

Far downfield of

C=S 198.0 — 205.0 Thioamide Carbon )
Amide C=0 (~169
ppm).

i Quaternary carbon

Ar-C (ipso) 140.0 - 142.0 C-N )
attached to Nitrogen.
Quaternary carbon

Ar-C (ClI) 132.5-133.5 C-Cl

attached to Chlorine.

Four distinct signals
Ar-C (Ring) 120.0 - 130.0 Aromatic CH due to asymmetry
(C2, C4, C5, C6).

Deshielded compared
CHs 32.0-35.0 Methyl Carbon to amide methyl (~24

ppm).

Experimental Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the compound,
ensuring a self-validating protocol.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13103699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: N-(3-Chlorophenyl)acetamide

Reaction: Lawesson's Reagent
(Reflux in Toluene, 2-4h)

Workup: Filter, Evaporate,

Recrystallize (EtOH/H20)

1
|
1
1
I
" If C=0 persists
1(Incomplete Rxn)
1
1
|

/
/
/
/
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Checkpoint 1: IR Spectrum
Look for disappearance of C=0 (1690)

If C=0 absent

Checkpoint 2: 1H NMR
Confirm Methyl shift (2.1 -> 2.6 ppm)
Confirm NH shift (10.0 -> 11.5 ppm)

Final Validation: MS (m/z 185/187)
& 13C NMR (C=S @ ~200 ppm)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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